molecular formula C18H20N4OS B2706074 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide CAS No. 379239-53-9

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide

Cat. No.: B2706074
CAS No.: 379239-53-9
M. Wt: 340.45
InChI Key: XPRJZWODHXANKH-UHFFFAOYSA-N
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Description

“2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide” is a chemical compound that contains a triazolopyridine core . Triazolopyridines are a class of compounds that have been found to have significant biological activity and are used in the development of new pharmaceuticals .


Synthesis Analysis

The synthesis of triazolopyridines can be achieved through a one-pot synthesis method . This method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature . This method is mild, efficient, and operationally simple . It is also functional group tolerant and atom-economic, providing facile access to synthetically and biologically important triazolopyridine derivatives .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of triazolopyridines is the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes . This reaction is facilitated by a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines .

Scientific Research Applications

Synthesis and Methodologies

  • Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, featuring direct metal-free oxidative N-N bond formation and high reaction yields (Zheng et al., 2014).

Biological and Antimicrobial Activities

  • Anticancer Effects and Toxicity Modification : Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3K inhibitors showed significant anticancer effects and reduced toxicity (Wang et al., 2015).
  • Insecticidal Assessment : Synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal agents against Spodoptera littoralis (Fadda et al., 2017).
  • Antimicrobial Screening : Synthesis and evaluation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives for antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra et al., 2011).

Cardiovascular Agents

  • Coronary Vasodilating and Antihypertensive Activities : The study on 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems revealed compounds with significant potential as cardiovascular agents (Sato et al., 1980).

Miscellaneous Applications

  • Antimicrobial Activity of Fused Heterocyclic 1,2,4-Triazoles : Synthesis of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and their evaluation as potent antimicrobial agents (Prakash et al., 2011).

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-18(2,3)13-7-9-14(10-8-13)19-16(23)12-24-17-21-20-15-6-4-5-11-22(15)17/h4-11H,12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRJZWODHXANKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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